8-(2,6-dichlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2,6-dichlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with dichlorophenyl and ethoxyphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,6-dichlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include 2,6-dichlorophenylamine and 2-ethoxybenzaldehyde. The synthetic route may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 2,6-dichlorophenylamine with 2-ethoxybenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyrido[2,1-b][1,3,5]thiadiazine core.
Oxidation: The cyclized product is then subjected to oxidation to introduce the oxo group at the 6-position.
Nitrile Formation: Finally, the nitrile group is introduced at the 9-position through a suitable nitrile-forming reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(2,6-dichlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The dichlorophenyl and ethoxyphenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-(2,6-dichlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(2,6-dichlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenethylamine: Shares the dichlorophenyl group but lacks the pyrido[2,1-b][1,3,5]thiadiazine core.
N-(2,6-Dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide: Contains the dichlorophenyl group and is used in different applications.
Uniqueness
8-(2,6-dichlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific combination of functional groups and its pyrido[2,1-b][1,3,5]thiadiazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H19Cl2N3O2S |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
8-(2,6-dichlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H19Cl2N3O2S/c1-2-29-19-9-4-3-8-18(19)26-12-27-20(28)10-14(15(11-25)22(27)30-13-26)21-16(23)6-5-7-17(21)24/h3-9,14H,2,10,12-13H2,1H3 |
InChI Key |
RJPHDFBWLORISN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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